3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine
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Overview
Description
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound features a fused ring system that includes pyrazole, pyridine, and pyrimidine rings, making it a versatile scaffold for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine typically involves the condensation of aminopyrazole with a suitable electrophilic reagent. One common method involves the use of pyrazolo[3,4-b]pyridine as a key intermediate, which is then reacted with 1,3-biselectrophilic reagents under controlled conditions . The reaction conditions often include the use of dimethylformamide (DMF) as a solvent and a base such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would focus on optimizing yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur at various positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the ring system .
Scientific Research Applications
3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as an enzyme inhibitor in various biochemical assays.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit specific kinases.
Industry: Utilized in the development of fluorescent probes for imaging applications.
Mechanism of Action
The mechanism of action of 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Pyrazolo[1,5-a]pyrimidine-based fluorophores
Uniqueness
What sets 3-Phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-amine apart from similar compounds is its unique fused ring system, which provides a rigid and planar structure. This structural feature enhances its binding affinity to molecular targets, making it a more effective inhibitor in various biochemical applications .
Properties
Molecular Formula |
C15H11N5 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-amine |
InChI |
InChI=1S/C15H11N5/c16-14-12-8-18-15-11(10-4-2-1-3-5-10)9-19-20(15)13(12)6-7-17-14/h1-9H,(H2,16,17) |
InChI Key |
RQEALMUPIVWWEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC4=C(N3N=C2)C=CN=C4N |
Origin of Product |
United States |
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